molecular formula C11H14N2O3 B555574 DL-Glutamic acid gamma-anilide CAS No. 4337-38-6

DL-Glutamic acid gamma-anilide

Cat. No.: B555574
CAS No.: 4337-38-6
M. Wt: 222.24 g/mol
InChI Key: VMNRUJGOLBSEPK-UHFFFAOYSA-N
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Description

DL-Glutamic acid gamma-anilide is an organic compound belonging to the class of glutamine and derivatives. This compound is characterized by the presence of an amino group, a keto group, and a phenylamino group attached to a pentanoic acid backbone. It is a derivative of the amino acid lysine and has gained attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Glutamic acid gamma-anilide typically involves the reaction of lysine derivatives with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include:

    Temperature: 25-30°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency

    Purification steps: Such as crystallization or chromatography to isolate the pure compound

    Quality control: To ensure the final product meets industry standards

Chemical Reactions Analysis

Types of Reactions

DL-Glutamic acid gamma-anilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride

    Electrophiles: Such as alkyl halides or acyl chlorides

Major Products

    Oxidation products: Oxo derivatives with modified functional groups

    Reduction products: Hydroxy derivatives with reduced keto groups

    Substitution products: Compounds with substituted amino groups

Scientific Research Applications

DL-Glutamic acid gamma-anilide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-oxopentanoic acid
  • 2-Oxo-5-aminopentanoic acid
  • Pentanoic acid, 5-oxo-5-(phenylamino)-

Uniqueness

DL-Glutamic acid gamma-anilide is unique due to its specific structural features, including the presence of both an amino group and a phenylamino group on the pentanoic acid backbone. This unique structure allows it to interact with biological systems in distinct ways, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-5-anilino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-9(11(15)16)6-7-10(14)13-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNRUJGOLBSEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407339
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4337-38-6
Record name DL-Glutamic acid gamma-anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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